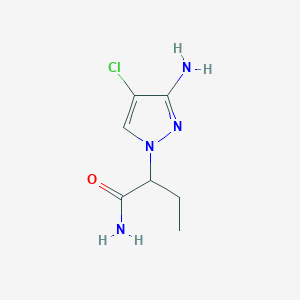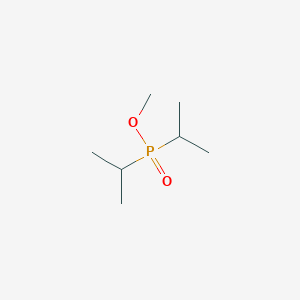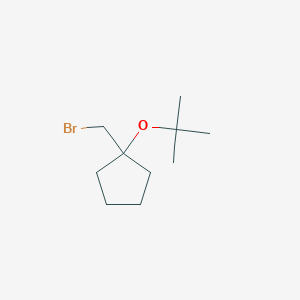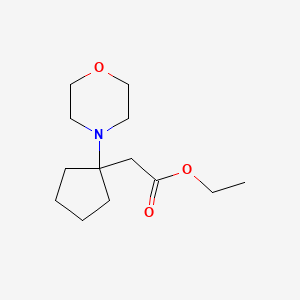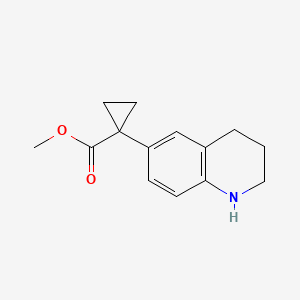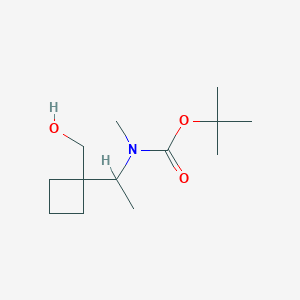
tert-Butyl (1-(1-(hydroxymethyl)cyclobutyl)ethyl)(methyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (1-(1-(hydroxymethyl)cyclobutyl)ethyl)(methyl)carbamate is a chemical compound with the molecular formula C10H19NO3 It is a carbamate derivative, which means it contains a carbamate group (–NHCOO–) attached to a cyclobutyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (1-(1-(hydroxymethyl)cyclobutyl)ethyl)(methyl)carbamate typically involves multiple steps. One common method starts with the preparation of the cyclobutyl ring, followed by the introduction of the hydroxymethyl group. The final step involves the formation of the carbamate group through a reaction with tert-butyl isocyanate. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reaction time.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl (1-(1-(hydroxymethyl)cyclobutyl)ethyl)(methyl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted carbamates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, tert-Butyl (1-(1-(hydroxymethyl)cyclobutyl)ethyl)(methyl)carbamate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving carbamates. It can also serve as a model compound to investigate the metabolism of carbamate-containing drugs.
Medicine
In medicine, derivatives of this compound may have potential as therapeutic agents. Carbamates are known for their ability to inhibit enzymes such as acetylcholinesterase, which is a target for drugs used to treat conditions like Alzheimer’s disease.
Industry
In the industrial sector, this compound can be used in the production of polymers and coatings. Its reactivity allows for the formation of cross-linked networks, enhancing the mechanical properties of materials.
Wirkmechanismus
The mechanism of action of tert-Butyl (1-(1-(hydroxymethyl)cyclobutyl)ethyl)(methyl)carbamate involves its interaction with specific molecular targets. For example, as a carbamate, it can inhibit enzymes by carbamoylating the active site, thereby preventing substrate binding and catalysis. This inhibition can affect various biochemical pathways, depending on the enzyme targeted.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl (1-(hydroxymethyl)cyclobutyl)carbamate
- tert-Butyl (1-(hydroxymethyl)cyclopropyl)carbamate
- tert-Butyl (3-(hydroxymethyl)cyclobutyl)carbamate
Uniqueness
tert-Butyl (1-(1-(hydroxymethyl)cyclobutyl)ethyl)(methyl)carbamate is unique due to the presence of both a hydroxymethyl group and a carbamate group attached to a cyclobutyl ring
Eigenschaften
Molekularformel |
C13H25NO3 |
|---|---|
Molekulargewicht |
243.34 g/mol |
IUPAC-Name |
tert-butyl N-[1-[1-(hydroxymethyl)cyclobutyl]ethyl]-N-methylcarbamate |
InChI |
InChI=1S/C13H25NO3/c1-10(13(9-15)7-6-8-13)14(5)11(16)17-12(2,3)4/h10,15H,6-9H2,1-5H3 |
InChI-Schlüssel |
QBUQEQTUHKAQSZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1(CCC1)CO)N(C)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl 3-(2,4-difluorophenyl)-6,7-dihydroisoxazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B13339367.png)

![tert-Butyl 2-aminospiro[bicyclo[3.1.0]hexane-3,4'-piperidine]-1'-carboxylate](/img/structure/B13339371.png)
![2-[1-(2-methylprop-2-en-1-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B13339374.png)

![6,8-Di([1,1'-biphenyl]-2-yl)-7-hydroxy-7H-benzo[e]naphtho[2,1-b]phosphindole 7-oxide](/img/structure/B13339384.png)
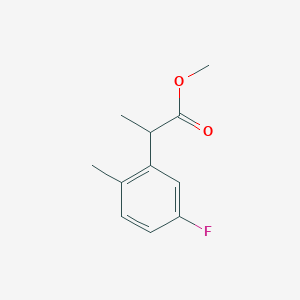
![5-[[4-[[2-(1-Methylethoxy)ethoxy]methyl]phenoxy]methyl]-3-(1-methylethyl)-2-oxazolidinone](/img/structure/B13339402.png)
![[4-(Difluoromethyl)phenyl]methanethiol](/img/structure/B13339408.png)
